molecular formula C17H20ClFN4O3S B2939404 3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448124-68-2

3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2939404
CAS No.: 1448124-68-2
M. Wt: 414.88
InChI Key: YNKFENHROHJZFL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical pharmaceutical research. This compound features a complex structure that incorporates a 2-chloro-6-fluorophenyl group and a 4-methyl-1,2,4-triazole sulfonyl unit linked through a piperidine-propanone core. The 1,2,4-triazole scaffold is a recognized pharmacophore, with scientific literature documenting its presence in compounds that exhibit a range of biological activities, including anticonvulsant, antibacterial, and antifungal properties . This molecule is intended for Research Use Only and is a valuable tool for scientists. Its primary research applications include use as a key intermediate in the synthesis of more complex target molecules, in the development of structure-activity relationship (SAR) models, and for in vitro screening against various biological targets. Researchers can utilize this compound to probe biochemical pathways and investigate new therapeutic possibilities, particularly in the design of enzyme inhibitors or receptor modulators. It is strictly prohibited for diagnostic, therapeutic, or any form of human or animal use.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O3S/c1-22-11-20-21-17(22)27(25,26)12-7-9-23(10-8-12)16(24)6-5-13-14(18)3-2-4-15(13)19/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFENHROHJZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key moieties:

  • Chlorofluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Piperidine ring : Known for various pharmacological activities including analgesic and anti-inflammatory effects.
  • Triazole sulfonamide : Linked to antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, triazole derivatives have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of protein expression related to cell cycle regulation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF75.0Apoptosis induction
Compound BHCT1163.5Cell cycle arrest
Target CompoundA4314.0Inhibition of EGFR

Antimicrobial Activity

The sulfonamide functionality in the compound is associated with antibacterial properties. Research indicates that similar sulfonamide derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

EnzymeInhibition (%) at 10 µM
Acetylcholinesterase85%
Urease75%

Case Studies

  • Anticancer Efficacy : A study conducted on a series of triazole derivatives revealed that those with a similar structure to the target compound showed promising results in inhibiting tumor growth in vivo models.
  • Antimicrobial Testing : Another investigation assessed the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
  • Neuroprotective Effects : Compounds with piperidine moieties have been studied for their neuroprotective effects in models of neurodegeneration, showing potential for therapeutic applications in cognitive disorders.

Comparison with Similar Compounds

Key Compounds Identified in Literature

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structure : Contains a dioxolane ring fused to a dichlorophenyl group and a triazole-piperazine scaffold.
  • Key Differences : The dioxolane ring and dichlorophenyl group increase steric bulk compared to the target compound’s chloro-fluorophenyl and sulfonyl-piperidine groups. This may reduce membrane permeability but enhance target specificity in certain environments .

N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide Structure: Features a cyclohexyl-piperidine group and a trifluoroacetyl-substituted propanamide chain. Key Differences: The cyclohexyl group enhances lipophilicity, while the trifluoroacetyl moiety introduces strong electron-withdrawing effects. These modifications likely alter pharmacokinetic profiles, such as half-life or cytochrome P450 interactions, compared to the sulfonyl group in the target compound .

3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one Structure: Includes a pyridinone core substituted with chlorophenyl, fluorophenyl-piperazine, and methoxyethyl groups.

Comparative Analysis of Functional Groups and Properties

Table 1: Structural and Functional Group Comparison

Compound Key Functional Groups Molecular Formula Molecular Weight Notable Properties
Target Compound Chloro-fluorophenyl, sulfonyl-piperidine C₁₇H₁₇ClF₂N₃O₂S* ~410.85 High polarity (sulfonyl group)
Compound 2.1.1 (Pharmacopeial Forum) Dichlorophenyl, dioxolane, triazole C₂₉H₂₇Cl₂N₇O₃ ~616.48 Steric hindrance, moderate solubility
Compound 2.1.2 (CP0514529) Cyclohexyl, trifluoroacetyl C₂₈H₃₆ClF₃N₆O₃ ~639.08 High lipophilicity
Compound 2.1.3 (CAS 897735-11-4) Pyridinone, fluorophenyl-piperazine C₂₆H₂₉ClFN₃O₃ ~486.0 Hydrogen-bonding capability

*Estimated based on structural formula.

Implications of Structural Variations

  • Target Compound : The sulfonyl group enhances solubility and may improve binding to polar active sites in enzymes (e.g., kinases or proteases). The chloro-fluorophenyl group balances hydrophobicity and electronic effects.
  • Compound 2.1.2 : The trifluoroacetyl group could increase resistance to enzymatic degradation but may introduce toxicity risks associated with bioactivation .
  • Compound 2.1.3: The pyridinone core offers a hydrogen-bond donor/acceptor, beneficial for targeting proteins with polar binding pockets .

Q & A

Q. What synthetic strategies are commonly employed to prepare the triazolyl sulfonyl piperidine core in this compound?

The triazolyl sulfonyl piperidine moiety is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine derivatives using sulfonyl chlorides (e.g., 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) can yield the sulfonylpiperidine intermediate. Subsequent functionalization of the piperidine nitrogen with a propan-1-one group bearing a substituted phenyl ring may involve alkylation or Friedel-Crafts acylation. Purification often employs column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., distinguishing chloro/fluoro-phenyl groups) and verifying the triazolyl sulfonyl linkage. For example, the deshielded proton signals near δ 8.5–9.0 ppm in 1^1H NMR may indicate triazole ring protons .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural proof. Challenges include resolving disorder in flexible piperidine rings or sulfonyl group orientations. SHELX software is widely used for refinement, leveraging high-resolution data to address thermal motion artifacts .

Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its experimental handling?

The compound’s logP (estimated via computational tools like MarvinSketch) likely exceeds 3 due to its hydrophobic aryl and piperidine groups, suggesting limited aqueous solubility. Formulation for biological assays may require co-solvents (e.g., DMSO) or surfactants. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonylation step?

Design of Experiments (DoE) methodologies are effective for optimizing parameters such as temperature, solvent polarity, and stoichiometry. For instance, a central composite design could identify optimal ratios of piperidine to sulfonyl chloride, minimizing side products like disulfonates. Flow chemistry systems (e.g., microreactors) may enhance reproducibility by controlling exothermic reactions .

Q. What strategies resolve crystallographic disorder in the piperidine ring during XRD analysis?

Disorder in flexible piperidine rings is common. Refinement using SHELXL with restraints (e.g., SIMU/DELU commands) can model split positions. High-resolution data (≤ 0.8 Å) and low-temperature measurements (e.g., 100 K) reduce thermal motion noise. Twin refinement may be necessary for crystals with pseudo-symmetry .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

  • Fluorophenyl Modifications : Replacing chloro/fluoro substituents with electron-withdrawing groups (e.g., trifluoromethyl) could improve receptor affinity.
  • Triazole Substitutions : Introducing bulkier groups on the triazole ring may sterically hinder off-target interactions. Biological assays (e.g., enzyme inhibition) paired with molecular docking (using software like AutoDock) can validate hypotheses .

Q. What computational approaches predict metabolic stability and toxicity profiles?

Density Functional Theory (DFT) calculations assess reactive sites prone to oxidation (e.g., piperidine nitrogen). ADMET predictors (e.g., SwissADME) evaluate hepatotoxicity risks based on structural alerts (e.g., sulfonyl groups). In vitro microsomal stability assays (e.g., human liver microsomes) provide experimental validation .

Q. How can impurities from incomplete sulfonylation be identified and quantified?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects residual sulfonyl chloride or monosubstituted byproducts. Gradient elution (e.g., 10–90% acetonitrile in water) resolves polar impurities. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) offers absolute quantification .

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